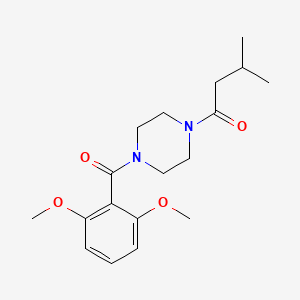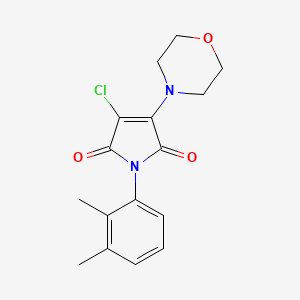
1-(2,6-dimethoxybenzoyl)-4-(3-methylbutanoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step chemical reactions, starting from basic piperazine or its analogs. These processes might include reactions such as condensation, cyclization, and substitution to introduce various functional groups into the piperazine backbone. An example of synthesis involves designing and synthesizing new derivatives confirmed by IR, MS, H-NMR, and elemental analysis, showing the complexity and diversity of synthesis strategies for these compounds (Xu et al., 1995).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including 1-(2,6-Dimethoxybenzoyl)-4-(3-methylbutanoyl)piperazine, can be analyzed using techniques like X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. These analyses reveal the compound's conformation, bonding patterns, and stereochemistry. For example, XRD studies have confirmed the crystalline structure and molecular conformation of closely related piperazine derivatives (Mahesha et al., 2019).
Aplicaciones Científicas De Investigación
Pharmacological Preconditioning
1-(2,6-dimethoxybenzoyl)-4-(3-methylbutanoyl)piperazine, similar to Trimetazidine (1-[2,3,4-trimethoxybenzyl] piperazine), has potential applications in the pharmacological preconditioning against ischemia. Trimetazidine, by increasing adenosine plasma levels, demonstrates an ability to increase cell tolerance to ischemia, which might suggest a pathway for related compounds in cellular protection mechanisms. This interaction offers a new perspective on the antischemic effects of related piperazine derivatives (Blardi Patrizia et al., 2002).
Psychoactive Substance Prevalence
While not directly linked to 1-(2,6-dimethoxybenzoyl)-4-(3-methylbutanoyl)piperazine, research on the prevalence of new psychoactive substances, including piperazine derivatives, sheds light on the broad landscape of synthetic compounds' applications. Studies focusing on the detection of such substances in various contexts highlight the need for awareness and monitoring of synthetic compounds' spread and effects (K. Rust et al., 2012).
Antipsychotic Potential
Compounds related to piperazines, such as ST2472 (9-piperazin-1-ylpyrrolo[2,1]-b[1,3]benzothiazepine), have been shown to have antipsychotic activity, suggesting potential research avenues for 1-(2,6-dimethoxybenzoyl)-4-(3-methylbutanoyl)piperazine in this domain. Such compounds could offer new treatment options for psychiatric conditions, demonstrating the value of continued research into piperazine derivatives (Katia Lombardo et al., 2009).
Novel Synthetic Opioid Analysis
The analysis of novel synthetic opioids like MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) in human samples illustrates the forensic and clinical importance of studying piperazine derivatives. Understanding the metabolic and pharmacokinetic profiles of such compounds is crucial for addressing the challenges posed by new psychoactive substances (D. Papsun et al., 2016).
Hyponatremia Treatment
Research into the treatment of hyponatremia with non-peptide arginine vasopressin antagonists points to potential therapeutic applications for structurally related compounds. The ability of such antagonists to induce aquaresis and improve hyponatremia underscores the therapeutic value of exploring the effects of piperazine derivatives in similar contexts (Toshikazu Saito et al., 1997).
Propiedades
IUPAC Name |
1-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-13(2)12-16(21)19-8-10-20(11-9-19)18(22)17-14(23-3)6-5-7-15(17)24-4/h5-7,13H,8-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXISIUDQCBSCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5843794 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5546330.png)

![1-ethyl-N-[3-(1H-imidazol-1-yl)butyl]-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5546347.png)

![2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5546358.png)
![1-(2-furoyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B5546382.png)

![2,6-dimethyl[1,3]thiazolo[4,5-f][1,3]benzothiazole](/img/structure/B5546391.png)
![3-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5546395.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5546410.png)


![2-[1-(3,5-difluorophenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5546425.png)
![4-{[4-(dimethylamino)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546428.png)